molecular formula C23H24FN5O2S B2876965 5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-26-3

5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2876965
CAS RN: 869344-26-3
M. Wt: 453.54
InChI Key: LSYBHINBMSWBEH-UHFFFAOYSA-N
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Description

The compound “5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and ring structures, including a fluorophenyl group, a methoxyphenyl group, a piperazine ring, a thiazolo ring, and a triazol ring .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research indicates that derivatives of 1,2,4-triazole, especially those synthesized with piperazine components, exhibit antimicrobial properties. For example, Bektaş et al. (2010) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found them to possess good to moderate activities against various microorganisms, suggesting potential use in developing new antimicrobial agents Bektaş et al., 2010.

Antagonist Activity for 5-HT2 Receptors

Compounds related to the 1,2,4-triazole structure have been tested for their antagonist activity against 5-HT2 receptors. Watanabe et al. (1992) prepared bicyclic 1,2,4-triazol-3(2H)-one derivatives and found some to have potent 5-HT2 antagonist activity, indicating potential for applications in neuroscience and pharmacology Watanabe et al., 1992.

Anti-ischemic Activity

The synthesis and characterization of cinnamide derivatives, including those with 4-(bis(4-fluorophenyl)methyl)piperazin-1-yl moieties, have shown effectiveness against neurotoxicity induced by glutamine in PC12 cells. Additionally, some compounds exhibited a protective effect on cerebral infarction, suggesting potential applications in treating ischemic conditions Jian-gang Zhong et al., 2018.

Synthesis and Thermal Rearrangement

The study by Dovlatyan et al. (2010) on the thermal rearrangement of sym-triazines introduces a pathway for the synthesis of compounds that could have various applications based on their structural rearrangement under thermal conditions Dovlatyan et al., 2010.

Biological Activities of Triazole Analogues

Nagaraj et al. (2018) synthesized novel triazole analogues with significant antibacterial activity against various human pathogenic bacteria. This suggests potential applications of similar compounds in developing new antibacterial agents Nagaraj et al., 2018.

Future Directions

The future directions for this compound could involve further studies to elucidate its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in the treatment of neurodegenerative diseases, given the promising results obtained with similar compounds .

Mechanism of Action

Target of Action

Compounds containing the (4-methoxyphenyl)piperazine moiety have been found to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions of the nervous system .

Mode of Action

The compound interacts with its targets, AChE and BChE, by binding to their active sites and inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its levels and enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels . This can have various downstream effects, including enhanced neurotransmission and potential therapeutic effects for conditions like Alzheimer’s disease .

Pharmacokinetics

For instance, pyridazinones containing the (4-methoxyphenyl)piperazine moiety have shown inhibitory activities against AChE and BChE . The compound with the best AChE activity was found to show competitive inhibition . More research is needed to fully understand the ADME properties of this specific compound.

Result of Action

The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This can enhance cholinergic transmission, which could potentially have therapeutic effects for conditions characterized by decreased cholinergic transmission, such as Alzheimer’s disease .

properties

IUPAC Name

5-[(2-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(18-5-3-4-6-19(18)24)28-13-11-27(12-14-28)16-7-9-17(31-2)10-8-16/h3-10,20,30H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYBHINBMSWBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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